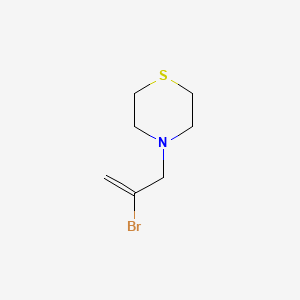
2-Bromo-3-(4-thiomorpholino)prop-1-ene
説明
“2-Bromo-3-(4-thiomorpholino)prop-1-ene” is a chemical compound with the molecular formula C7H12BrNS and a molecular weight of 222.146 . It is categorized under building blocks .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(4-thiomorpholino)prop-1-ene” is represented by the formula C7H12BrNS . The molecule consists of a bromine atom (Br), a sulfur atom (S), a nitrogen atom (N), 7 carbon atoms ©, and 12 hydrogen atoms (H) .Physical And Chemical Properties Analysis
“2-Bromo-3-(4-thiomorpholino)prop-1-ene” has a molecular weight of 222.146 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available.科学的研究の応用
Efficient Enantioselective Synthesis
2-Bromo-3-(4-thiomorpholino)prop-1-ene has been utilized in the enantioselective synthesis of thiomorpholin-3-ones. This synthesis process involves using electrophiles for stereoselective C-2 alkylation, leading to enantiomerically pure 2-substituted thiomorpholin-3-ones after N-deprotection (Franceschini et al., 2003).
Reactions with Nucleophilic Reagents
The compound has been involved in reactions with morpholine and diethylamine, resulting in a prototropic allylic rearrangement. This process yields various products, such as 3-amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones, indicating its reactivity and potential in chemical synthesis (Potkin et al., 2007).
Heterocyclization and Oxidation Reactions
The compound has been used in oxidation reactions of chalcogenides and in heterocyclization with primary amines, demonstrating its versatility in creating complex molecules and potential applications in various chemical synthesis processes (Martynov et al., 2016).
Optical and Electronic Properties
Nonlinear Optical Properties
Research into similar bromo-based chalcone derivatives has shed light on their linear optical, second, and third-order nonlinear optical properties, as well as their potential application in semiconductor devices. This indicates that compounds with similar structures, like 2-Bromo-3-(4-thiomorpholino)prop-1-ene, could have intriguing optical and electronic properties, useful in the development of new materials for optoelectronic applications (Shkir et al., 2019).
Biological Activity and Catalysis
Antimicrobial Activities
Compounds structurally related to 2-Bromo-3-(4-thiomorpholino)prop-1-ene have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Balaji et al., 2017).
Catechol Oxidase Models
Research has also explored the synthesis of unsymmetrical dinucleating ligands related to 2-Bromo-3-(4-thiomorpholino)prop-1-ene to model the active site of type 3 copper proteins, indicating its potential application in studying enzyme mimics and catalysis (Merkel et al., 2005).
将来の方向性
特性
IUPAC Name |
4-(2-bromoprop-2-enyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNS/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLDVGNYIEZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCSCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-thiomorpholino)prop-1-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



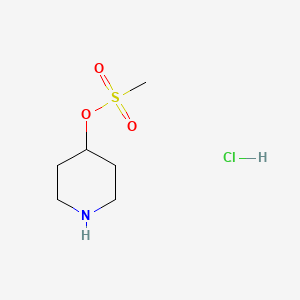
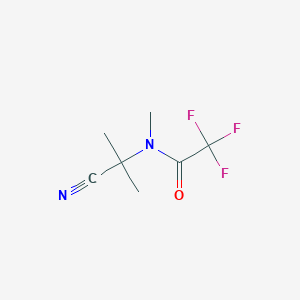
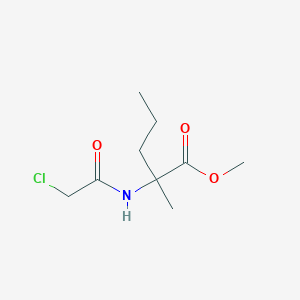
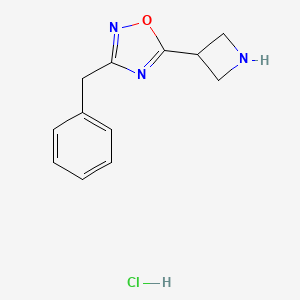
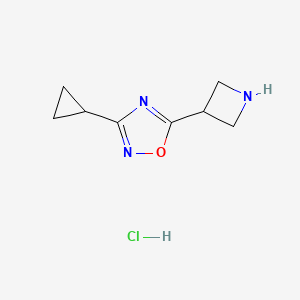
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
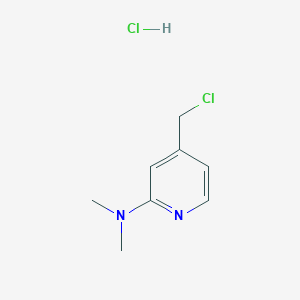
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
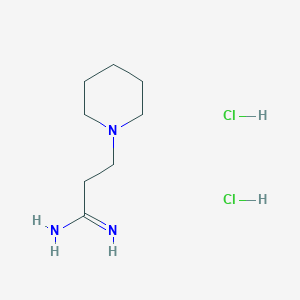
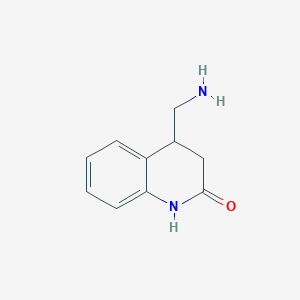
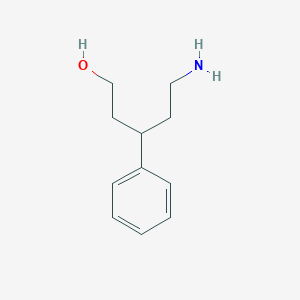
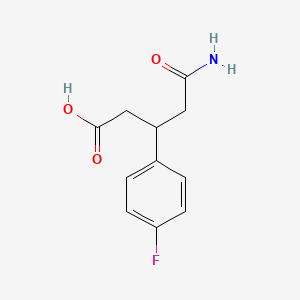
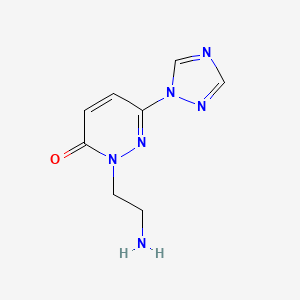
![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)